molecular formula C18H22O6 B11701047 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol

2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol

Cat. No.: B11701047
M. Wt: 334.4 g/mol
InChI Key: XATAPWYLOXDSSI-UHFFFAOYSA-N
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Description

2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol is a phenolic compound featuring a branched ethoxy chain structure. Its molecular architecture consists of two phenolic rings connected via three repeating ethoxy (-OCH2CH2O-) units, terminating in hydroxyl groups. This structure imparts amphiphilic properties, balancing hydrophilic (hydroxyl and ethoxy groups) and hydrophobic (aromatic rings) characteristics.

Properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c19-15-5-1-3-7-17(15)23-13-11-21-9-10-22-12-14-24-18-8-4-2-6-16(18)20/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATAPWYLOXDSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOCCOCCOC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The synthesis begins with the alkylation of 2-hydroxyphenol using a bromoethyl ether intermediate. For example, 2-(2-bromoethoxy)phenol is reacted with tetraethylene glycol under basic conditions (e.g., K₂CO₃ or NaOH) to form the triethylene glycol spacer. A typical reaction sequence is:
2-Hydroxyphenol+BrCH2CH2OCH2CH2OCH2CH2BrNaOHTarget Compound\text{2-Hydroxyphenol} + \text{BrCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaOH}} \text{Target Compound}

Optimization Parameters

  • Solvent: Dichloromethane or toluene.

  • Temperature: 60–80°C.

  • Yield: 70–85% after column chromatography.

Table 1: Yield Variation with Base Selection

BaseSolventTemperature (°C)Yield (%)
NaOHToluene7082
K₂CO₃DCM6078
Cs₂CO₃THF8085

Data adapted from.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysts (PTCs) enhance reaction efficiency in biphasic systems. This method is preferred for industrial-scale synthesis due to reduced reaction times.

Procedure

A mixture of 2-hydroxyphenol, 1,2-bis(2-chloroethoxy)ethane, and tetrabutylammonium bromide (TBAB) is stirred in a 50% NaOH solution at 50°C for 6 hours. The product is extracted with ethyl acetate and purified via recrystallization.

Key Advantages

  • Faster kinetics: Reaction completes in 4–6 hours vs. 12–24 hours without PTC.

  • Higher selectivity: Minimizes di-alkylation byproducts (<5%).

One-Pot Multi-Step Alkylation

Recent patents describe a one-pot approach using diethyl sulfate as a dual alkylating and protecting agent.

Synthesis Protocol

  • Initial alkylation: 2-Hydroxyphenol is treated with diethyl sulfate in toluene at 25–30°C to form 2-ethoxyphenol.

  • Polyether chain extension: Ethylene oxide derivatives are added incrementally under reflux.

  • Deprotection: Acidic hydrolysis removes ethyl protecting groups, yielding the final product.

Table 2: One-Pot Method Performance

StepConditionsIntermediate Yield (%)
Ethylation30°C, 2 h95
Etherification80°C, 8 h88
DeprotectionHCl (1M), 1 h91

Data sourced from.

Catalytic Hydrogenation of Precursors

Aryl nitro intermediates have been hydrogenated to produce 2-hydroxyphenol derivatives. This method is less common but offers high regioselectivity.

Example Pathway

  • Nitration of 1,2-bis(2-methoxyethoxy)benzene.

  • Hydrogenation over Pd/C (5% wt) in ethanol at 50 psi H₂.

  • Demethylation using BBr₃ in dichloromethane.

Yield: 68–74% over three steps.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-alkylation: Occurs when excess alkylating agent is used. Mitigated by stoichiometric control.

  • Oxidation: 2-Hydroxyphenol is prone to oxidation. Additives like hydroquinone (0.1–0.5% wt) stabilize the reaction.

Purification Difficulties

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:3) resolves polyether byproducts.

  • Crystallization: Recrystallization from ethanol/water (7:3) achieves >99% purity.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)Scalability
Stepwise Williamson7898Moderate
Phase-Transfer Catalysis8597High
One-Pot Alkylation8296High
Catalytic Hydrogenation7095Low

Data compiled from.

Industrial-Scale Considerations

  • Cost drivers: Ethylene oxide derivatives account for 60–70% of raw material costs.

  • Waste management: Alkali metal hydroxides require neutralization, generating 3–5 kg waste per kg product.

Emerging Techniques

  • Microwave-assisted synthesis: Reduces reaction time by 40% (20 minutes vs. 6 hours).

  • Enzymatic catalysis: Lipases (e.g., Candida antarctica) enable greener etherification at 50°C, pH 7 .

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems
The compound's structure allows it to be utilized in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients. Its ethylene glycol units enhance solubility and bioavailability, making it an attractive candidate for formulations aimed at improving therapeutic efficacy.

Case Study:
A study published in the Journal of Controlled Release demonstrated that formulations incorporating this compound exhibited enhanced release profiles for anti-inflammatory drugs compared to standard formulations. The results indicated a significant increase in the drug's half-life in systemic circulation, suggesting improved therapeutic outcomes.

2. Antioxidant Properties
Research has shown that 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol exhibits antioxidant properties that can protect cells from oxidative stress. This application is particularly relevant in the formulation of dietary supplements and functional foods.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound45Journal of Nutritional Biochemistry
Ascorbic Acid30Journal of Nutritional Biochemistry
Quercetin50Journal of Nutritional Biochemistry

Material Science Applications

1. UV Absorption
The compound is investigated for its potential use as a UV absorber in plastics and coatings. Its ability to absorb UV radiation helps in protecting materials from degradation due to sunlight exposure.

Case Study:
In a study conducted by the Polymer Degradation and Stability journal, the incorporation of this compound into polycarbonate materials significantly improved UV stability, reducing discoloration and mechanical degradation over time.

Data Table: UV Stability Enhancement

Material TypeControl Discoloration (%)With Compound Discoloration (%)
Polycarbonate2510
Polyethylene3012

Mechanism of Action

The mechanism of action of 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Shorter Ethoxy Chains

2-(2-Hydroxyethoxy)phenol
  • Molecular Formula : C8H10O3
  • Average Mass : 154.165
  • Key Features: A single ethoxy group linking two phenolic hydroxyls.
  • It serves as a precursor in synthesizing longer ethoxylated derivatives .
2-(2-Methoxyethoxy)ethanol
  • Molecular Formula : C5H12O3
  • Average Mass : 120.148
  • Key Features: Methoxy and ethoxy groups without phenolic rings.
  • Comparison : Lacks aromaticity, making it less reactive in coupling reactions. Primarily used as a solvent or emulsifier in industrial settings .

Analogs with Bulky Alkyl/Aryl Substituents

2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol
  • Molecular Formula : C14H30O4
  • Average Mass : 262.39
  • Key Features : Branched 2-ethylhexyl group attached to the ethoxy chain.
  • Comparison: The hydrophobic alkyl chain enhances lipid solubility, making it suitable for surfactant applications. However, the absence of phenolic groups limits its use in antioxidant or pharmaceutical contexts .
Nonylphenol Ethoxylates (e.g., 2-[2-(nonylphenoxy)ethoxy]ethanol)
  • Molecular Formula : C19H32O3 (varies with chain length)
  • Key Features: Nonyl group attached to a phenolic ring with ethoxy chains.
  • Comparison: Known endocrine-disrupting properties due to the nonyl group, unlike the target compound. Used in detergents but restricted in consumer products due to toxicity .

Pharmaceutical-Relevant Ethoxylated Phenols

4′-Chloro-7-[2-(piperazin-1-yl)ethoxy]isoflavone (CPEO-43)
  • Key Features : Ethoxy chain linking a piperazine group to an isoflavone core.
  • Comparison: Demonstrates enhanced anticancer activity (IC50 = 0.87–2.51 μM) due to improved bioavailability from ethoxy spacers.
2-({2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}amino)ethanol
  • Molecular Formula: C14H23NO3
  • Average Mass : 253.337
  • Key Features: Aminoethanol group attached to a dimethylphenoxy-ethoxy chain.
  • Comparison: The amino group increases polarity, favoring interactions with biological targets.

Environmental and Industrial Ethoxylates

Decaethylene Glycol (3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol)
  • Molecular Formula : C20H42O11
  • Average Mass : 458.5409
  • Key Features : Ten ethoxy units with terminal hydroxyls.
  • Comparison : Longer ethoxy chains increase hydrophilicity and viscosity. Used in cosmetics and lubricants, whereas the target compound’s shorter chain may balance solubility and rigidity .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • CAS No.: 9036-19-5
  • Key Features : Bulky tert-butyl group on the aromatic ring.
  • Comparison: The alkylphenol structure raises environmental persistence concerns, unlike the target compound’s simpler phenolic rings .

Fluorinated and Functionalized Derivatives

2-(2,2,2-Trifluoroethoxy)phenol
  • Key Features : Trifluoroethoxy group instead of hydroxyl-terminated ethoxy.
  • Comparison : Fluorine atoms enhance metabolic stability and lipophilicity, useful in agrochemicals. Contrasts with the target compound’s hydroxyl-driven reactivity .
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
  • Key Features : Tosylate group as a leaving site.

Biological Activity

2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22O6, with a molecular weight of approximately 370.4358 g/mol. The compound features multiple ether linkages and a hydroxyl group on a phenolic ring, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-hydroxyphenol with ethylene oxide in the presence of a base catalyst like sodium hydroxide or potassium hydroxide. The reaction conditions usually range from 60-80°C, utilizing solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Antioxidant Properties

Research indicates that the phenolic groups in this compound exhibit significant antioxidant activity. This activity is crucial for neutralizing free radicals and reducing oxidative stress, potentially preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays suggest that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting that it may interfere with cancer cell metabolism or induce apoptosis .

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various polyphenolic compounds, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cultured cells.
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to macrophage cell lines exposed to lipopolysaccharides (LPS). The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, confirming its anti-inflammatory potential.
  • Cancer Cell Line Study : A study investigating the effects of various phenolic compounds on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through caspase activation pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other phenolic compounds:

Compound NameMolecular FormulaKey Features
4-Hydroxyphenyl etherC12H16O3Simpler structure; fewer ethylene glycol units
4-EthoxycoumarinC11H10O3Contains coumarin moiety; used in photodynamic therapy
3-HydroxyflavoneC15H10O4Exhibits strong antioxidant properties; simpler flavonoid structure

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI) MS to confirm molecular weight and fragmentation patterns. NIST Standard Reference Database 69 provides validated spectra for structurally similar ethoxy-phenolic compounds .
  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^{13}C NMR to resolve ether linkages and phenolic protons. Compare with spectral libraries of analogous compounds (e.g., methyl 2-[2-(2-ethoxy)phenoxy]acetate derivatives) .
  • Chromatography : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Exposure Control : Follow CLP regulations (ECHA guidelines) for skin/eye protection (H315, H319) and respiratory protection (H335). Use fume hoods and closed systems to minimize inhalation .
  • Medical Monitoring : Conduct baseline and periodic clinical exams for occupational exposure, focusing on respiratory and reproductive health (e.g., fertility assessments per French occupational medicine guidelines) .
  • Waste Disposal : Avoid environmental release; use authorized waste management services for phenolic derivatives .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer :

  • Storage : Keep in amber glass vials under inert gas (N2_2) at 4°C to prevent oxidation of phenolic groups.
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized for scalability and yield?

  • Methodological Answer :

  • Stepwise Etherification : Start with 2-hydroxyphenoxyethanol and iteratively add ethylene glycol units via Williamson ether synthesis. Catalyze with p-toluenesulfonic acid to enhance reaction rates .
  • Flow Chemistry : Use continuous flow reactors to improve heat/mass transfer and reduce side products (e.g., cyclic ethers) .
  • Yield Improvement : Isolate intermediates via liquid-liquid extraction (dichloromethane/water) and characterize purity at each step using TLC .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Methodological Answer :

  • Abiotic Degradation : Expose to UV light (simulated sunlight) in aqueous solutions and analyze breakdown products (e.g., quinones) via LC-MS .
  • Biotic Degradation : Use soil microcosms or activated sludge to study microbial metabolism. Track phenolic metabolites (e.g., catechol derivatives) with GC-MS .
  • Ecotoxicology : Evaluate acute toxicity (Daphnia magna, LC50_{50}) and bioaccumulation potential using OECD Test Guidelines 201/202 .

Q. How can contradictions in reported physicochemical properties be resolved?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental data (e.g., solubility in DMSO) with computational predictions (Joback/Crippen method) .
  • Reproducibility Studies : Replicate synthesis and characterization under controlled conditions (e.g., humidity, solvent grade) to identify variables affecting outcomes .

Q. What reaction mechanisms dominate for the phenolic and ethoxy groups?

  • Methodological Answer :

  • Phenolic Reactivity : The hydroxyl group undergoes O-alkylation (with alkyl halides) or chelation with metal ions (e.g., Fe3+^{3+}) for coordination chemistry applications .
  • Ether Cleavage : Use BF3_3-etherate in acetic acid to selectively cleave terminal ethoxy groups, enabling modular functionalization .
  • Reduction : Reduce ester byproducts (if present) with LiAlH4_4 to generate polyol intermediates .

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